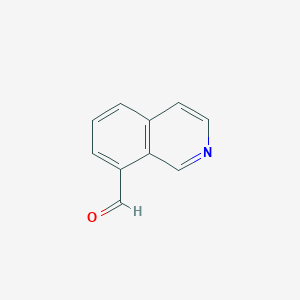

Isoquinoline-8-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

isoquinoline-8-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c12-7-9-3-1-2-8-4-5-11-6-10(8)9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYBESJNSLIHRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2)C(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90608392 | |

| Record name | Isoquinoline-8-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

787615-01-4 | |

| Record name | Isoquinoline-8-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoquinoline-8-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Isoquinoline-8-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, spectroscopic data, reactivity, and applications of Isoquinoline-8-carbaldehyde. The information is intended for professionals in the fields of chemical research, drug development, and materials science.

Core Chemical Properties

This compound is an aromatic aldehyde featuring an isoquinoline scaffold.[1] This unique structure makes it a valuable building block in organic synthesis and medicinal chemistry.[1] It is also known by synonyms such as Isoquinoline-8-carboxaldehyde and 8-Formylisoquinoline.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO | [1][2] |

| Molecular Weight | 157.17 g/mol | [1][2] |

| CAS Number | 787615-01-4 | [1][2] |

| Appearance | Off-white crystals or yellow solid | [1] |

| Purity | ≥ 95% (HPLC) | [1] |

| Storage Temperature | 0-8 °C | [1] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | C1=CC2=C(C=NC=C2)C(=C1)C=O | [2] |

| InChI Key | KPYBESJNSLIHRF-UHFFFAOYSA-N | [2] |

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in the public domain.[3] However, a general approach to the spectroscopic characterization of isoquinolinecarbaldehyde isomers can be outlined. The substitution pattern of the carbaldehyde group significantly influences the electronic environment and, consequently, the spectroscopic properties.[3]

A comparative analysis with other isoquinoline isomers would be crucial for unambiguous identification. For instance, the chemical shifts in ¹H NMR for the aldehyde proton and aromatic protons are key differentiators.[3]

Reactivity and Synthesis

The reactivity of this compound is dictated by the isoquinoline ring system and the aldehyde functional group.

Reactions of the Isoquinoline Ring:

-

Electrophilic Substitution: Electrophilic substitution reactions on the isoquinoline ring, such as nitration, bromination, and sulfonation, typically occur at the 5- or 8-position.[4][5]

-

Nucleophilic Substitution: Nucleophilic substitution reactions preferentially occur at the 1-position of the heterocyclic ring.[5]

-

Oxidation: The isoquinoline ring is generally difficult to oxidize and may lead to ring cleavage under vigorous conditions.[6] The outcome of oxidation can be influenced by the presence of other substituents on the benzene ring.[4]

-

Reduction: The reduction of isoquinoline can yield different products depending on the reducing agent used.[6]

Reactions of the Aldehyde Group: The aldehyde group can undergo a wide range of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and various nucleophilic addition reactions to form imines, acetals, and cyanohydrins. It can also participate in condensation reactions.

Synthesis of the Isoquinoline Scaffold: While a specific, detailed protocol for the synthesis of this compound is not readily available, several general methods are well-established for synthesizing the isoquinoline core. These include:

-

Bischler-Napieralski Reaction: This involves the cyclodehydration of an acylated β-phenylethylamine using a Lewis acid.[6][7][8]

-

Pomeranz-Fritsch Reaction: This method uses a benzaldehyde and an aminoacetoaldehyde diethyl acetal in an acid medium.[7][8][9]

-

Pictet-Spengler Synthesis: This reaction involves the acid-catalyzed cyclization of an imine formed from an arylethanamine and an aldehyde.[6][7]

-

Pictet-Gams Reaction: A modification of the Bischler-Napieralski reaction using a β-hydroxy-β-phenylethylamine.[6][7]

Applications

This compound is a versatile compound with applications in several areas of research and industry:

-

Pharmaceutical Synthesis: It serves as a key intermediate in the development of pharmaceuticals, particularly in the exploration of anti-cancer, anti-inflammatory, and neurological disorder-targeting agents.[1]

-

Organic Synthesis: Its reactivity is leveraged to create complex molecules in medicinal chemistry and materials science.[1]

-

Fluorescent Probes: The isoquinoline scaffold is used in the development of fluorescent probes for biological imaging.[1]

-

Dyes and Pigments: It is a valuable intermediate in the production of dyes and pigments.[1]

-

Agrochemicals: There is ongoing research into its potential applications in developing new, more effective, and environmentally friendly pesticides.[1]

-

Analytical Chemistry: It is utilized in analytical methods for the detection and quantification of various substances.[1]

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

Toxic if swallowed[2]

-

Harmful in contact with skin[2]

-

Causes skin irritation[2]

-

Causes serious eye irritation[2]

-

Harmful if inhaled[2]

Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound.[10] It should be stored in a locked-up, well-ventilated place.[10][11]

Experimental Protocols & Visualizations

General Workflow for Synthesis and Purification

The following diagram illustrates a general workflow for the synthesis of an isoquinoline derivative, which could be adapted for this compound.

General Experimental Protocol for Spectroscopic Analysis

Objective: To characterize the structure of an isoquinolinecarbaldehyde isomer using various spectroscopic techniques.

Materials:

-

Isoquinolinecarbaldehyde isomer sample

-

Deuterated solvent (e.g., CDCl₃) for NMR

-

Solvent for UV-Vis (e.g., ethanol)

-

NMR spectrometer (e.g., Bruker 600 MHz)

-

UV-Vis spectrophotometer

-

FTIR spectrometer

-

Mass spectrometer

Methodology:

-

NMR Spectroscopy:

-

Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃) containing a tetramethylsilane (TMS) internal standard.[3]

-

Transfer the solution to an NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra. A larger number of scans may be needed for ¹³C NMR to achieve a good signal-to-noise ratio.[3]

-

-

UV-Vis Spectroscopy:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., ethanol).

-

Blank the spectrophotometer with the pure solvent.

-

Record the UV-Vis spectrum over a wavelength range of approximately 200-800 nm.[3]

-

-

FTIR Spectroscopy:

-

Prepare the sample (e.g., as a KBr pellet or a thin film).

-

Acquire the infrared spectrum to identify characteristic functional group vibrations.

-

-

Mass Spectrometry:

-

Introduce the sample into the mass spectrometer (e.g., via direct infusion or GC/LC coupling).

-

Obtain the mass spectrum to determine the molecular weight and fragmentation pattern.

-

The following diagram outlines the general workflow for spectroscopic characterization.

Logical Flow for Structure Elucidation

The interpretation of spectroscopic data follows a logical progression to determine the structure of an unknown isoquinolinecarbaldehyde isomer.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Isoquinoline-8-carboxaldehyde | C10H7NO | CID 20528412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. shahucollegelatur.org.in [shahucollegelatur.org.in]

- 5. gcwgandhinagar.com [gcwgandhinagar.com]

- 6. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 7. Isoquinoline synthesis [quimicaorganica.org]

- 8. mlsu.ac.in [mlsu.ac.in]

- 9. Isoquinoline - Wikipedia [en.wikipedia.org]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. mmbio.byu.edu [mmbio.byu.edu]

An In-depth Technical Guide to Isoquinoline-8-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Isoquinoline-8-carbaldehyde (CAS No. 787615-01-4), a key heterocyclic aromatic compound. It details its chemical structure, physicochemical properties, relevant synthetic protocols, and its significant applications in medicinal chemistry and materials science, tailored for professionals in research and drug development.

Core Compound Identification and Properties

This compound is an aromatic aldehyde featuring a unique isoquinoline structure. This scaffold, composed of a benzene ring fused to a pyridine ring, is a privileged structure in medicinal chemistry and forms the backbone of numerous natural alkaloids and synthetic molecules.[1] The aldehyde functional group at the 8-position makes it a versatile building block for the synthesis of more complex derivatives.[2]

Chemical Structure and Identifiers

The structure of this compound is fundamental to its reactivity and function as a synthetic intermediate.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Reference(s) |

|---|---|---|

| CAS Number | 787615-01-4 | [2][3] |

| Molecular Formula | C₁₀H₇NO | [2] |

| Molecular Weight | 157.17 g/mol | [2][3] |

| IUPAC Name | This compound | [3] |

| Synonyms | Isoquinoline-8-carboxaldehyde, 8-Formylisoquinoline | [2][3] |

| Purity | ≥ 95% (HPLC) | [2] |

| Appearance | Off-white crystals or yellow solid | [2] |

| Storage Conditions | Store at 0-8 °C |[2] |

Synthesis and Experimental Protocols

The synthesis of the isoquinoline scaffold can be achieved through several classic named reactions, including the Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions.[4][5][6][7] Modern synthetic chemistry has also introduced novel, efficient methodologies utilizing transition-metal catalysis and multi-component reactions.[8][9]

Representative Synthetic Protocol: Versatile Synthesis of Substituted Isoquinolines

Objective: To synthesize a substituted isoquinoline core via condensation of a metalated o-tolualdehyde imine with a nitrile, followed by electrophilic trapping.

Materials:

-

Halogenated o-tolualdehyde tert-butylimine

-

Lithium diisopropylamide (LDA), 1.05 equivalents

-

Appropriate nitrile (e.g., acetonitrile, benzonitrile)

-

Anhydrous Tetrahydrofuran (THF)

-

Electrophile (e.g., alkyl halide)

-

Standard glassware for anhydrous reactions

Methodology: [10]

-

Preparation of the Anion: Dissolve the o-tolualdehyde tert-butylimine substrate in anhydrous THF in a flame-dried, inert-atmosphere flask. Cool the solution to -78 °C.

-

Metalation: Slowly add 1.05 equivalents of LDA to the solution. Stir the mixture at this temperature for 1 hour to ensure complete formation of the lithiated benzyl anion intermediate.

-

Condensation with Nitrile: Add the selected nitrile to the reaction mixture. Allow the solution to warm to room temperature and stir for several hours, or until TLC indicates the consumption of the starting material. This forms an eneamido anion intermediate.

-

Electrophilic Trapping: Cool the mixture again to -78 °C and add the desired electrophile (e.g., ethyl iodide). Stir the reaction, allowing it to slowly warm to room temperature overnight.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Hydrolysis and Aromatization: The crude product is then subjected to acidic workup to hydrolyze the imine and facilitate aromatization to the final isoquinoline product.

-

Purification: Purify the final compound using column chromatography on silica gel to yield the highly substituted isoquinoline.

Applications in Drug Discovery and Research

This compound is a valuable intermediate in several research and development areas due to its reactive aldehyde group and the inherent biological relevance of the isoquinoline scaffold.

-

Pharmaceutical Synthesis: It serves as a key building block in the synthesis of diverse pharmaceutical agents. The isoquinoline core is present in compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective effects.[2][11] This specific carbaldehyde is noted as an intermediate for compounds targeting neurological disorders.

-

Fluorescent Probes: The compound is utilized in the development of fluorescent probes for biological imaging, which are critical tools for visualizing cellular processes in real-time.[2]

-

Organic Synthesis: Researchers leverage its reactivity in condensation reactions to form new carbon-carbon bonds, enabling the creation of complex heterocyclic molecules for medicinal chemistry and materials science.[12]

-

Agrochemical Research: It is explored for its potential in developing new, more effective, and environmentally friendly pesticides.[2]

Logical Workflow for Drug Discovery

The following diagram illustrates a typical workflow for evaluating novel isoquinoline derivatives synthesized from precursors like this compound.

Caption: A typical workflow for the evaluation of novel isoquinoline derivatives.[1]

Generalized Signaling Pathway in Anticancer Activity

Many isoquinoline alkaloids exhibit anticancer activity by interfering with critical cellular signaling pathways, often leading to apoptosis (programmed cell death).[1][11] While the specific pathway for this compound is not defined, a generalized mechanism for this class of compounds is illustrated below.

Caption: Generalized signaling pathway for the anticancer activity of isoquinolines.[1]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with several hazards. Professional laboratory practices should be strictly followed.

Table 2: GHS Hazard Statements

| Hazard Code | Statement | Classification |

|---|---|---|

| H301 | Toxic if swallowed | Danger: Acute toxicity, oral |

| H312 | Harmful in contact with skin | Warning: Acute toxicity, dermal |

| H315 | Causes skin irritation | Warning: Skin corrosion/irritation |

| H319 | Causes serious eye irritation | Warning: Serious eye damage/eye irritation |

| H332 | Harmful if inhaled | Warning: Acute toxicity, inhalation |

| H335 | May cause respiratory irritation | Warning: Specific target organ toxicity |

| H341 | Suspected of causing genetic defects | Warning: Germ cell mutagenicity |

Data sourced from PubChem CID 20528412.[3]

Users should handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

This compound is a structurally important and synthetically versatile chemical intermediate. Its value is well-established in the fields of medicinal chemistry, drug discovery, and materials science. The presence of the reactive aldehyde group on the privileged isoquinoline scaffold provides a robust platform for the development of novel pharmaceuticals, particularly for neurological and oncological targets, as well as advanced functional materials like fluorescent probes. Further research into its derivatives is expected to yield novel compounds with significant therapeutic and technological potential.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Isoquinoline-8-carboxaldehyde | C10H7NO | CID 20528412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 5. Isoquinoline - Wikipedia [en.wikipedia.org]

- 6. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

- 7. Isoquinoline synthesis [quimicaorganica.org]

- 8. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isoquinoline synthesis [organic-chemistry.org]

- 10. A Versatile Synthesis of Substituted Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Buy Isoquinoline-5-carbaldehyde | 80278-67-7 [smolecule.com]

An In-depth Technical Guide to the Synthesis of Isoquinoline-8-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic routes for the preparation of isoquinoline-8-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The isoquinoline scaffold is a core component of numerous bioactive natural products and synthetic pharmaceuticals. The introduction of a carbaldehyde group at the 8-position provides a versatile handle for further molecular elaboration, enabling the synthesis of diverse compound libraries for biological screening. This document details three primary synthetic strategies, complete with experimental protocols, quantitative data, and workflow diagrams to facilitate practical application in a laboratory setting.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several strategic disconnections. This guide focuses on three of the most viable methods:

-

Oxidation of 8-Methylisoquinoline: This approach involves the synthesis of the 8-methylisoquinoline precursor followed by its selective oxidation to the corresponding aldehyde.

-

Direct Formylation of Isoquinoline: This strategy employs electrophilic aromatic substitution to directly introduce a formyl group onto the isoquinoline nucleus. The Vilsmeier-Haack reaction is a key example of this approach.

-

Functional Group Interconversion from an 8-Substituted Isoquinoline: This pathway begins with an isoquinoline bearing a different functional group at the 8-position, such as a bromine atom, which is then converted to the carbaldehyde.

Each of these routes offers distinct advantages and challenges, which will be discussed in detail in the following sections.

Route 1: Synthesis via Oxidation of 8-Methylisoquinoline

This two-step approach first requires the synthesis of 8-methylisoquinoline, which is then oxidized to the target aldehyde. The Pomeranz-Fritsch reaction is a classical and effective method for constructing the isoquinoline core from a substituted benzaldehyde.

Step 1: Synthesis of 8-Methylisoquinoline via Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of an aromatic aldehyde (o-tolualdehyde) and 2,2-diethoxyethylamine.

Experimental Protocol: Pomeranz-Fritsch Synthesis of 8-Methylisoquinoline

-

Formation of the Benzalaminoacetal (Schiff Base):

-

In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve o-tolualdehyde (1.0 eq) and 2,2-diethoxyethylamine (1.1 eq) in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

-

Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude benzalaminoacetal.

-

-

Cyclization to 8-Methylisoquinoline:

-

Carefully add the crude benzalaminoacetal dropwise to ice-cold concentrated sulfuric acid with vigorous stirring.

-

After the addition is complete, the mixture is stirred at room temperature for a specified time, or gently heated to facilitate cyclization.

-

Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., concentrated ammonium hydroxide).

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

-

| Starting Material | Reagents | Conditions | Product | Yield |

| o-Tolualdehyde | 1. 2,2-Diethoxyethylamine, p-TsOH, Toluene2. Conc. H₂SO₄ | 1. Reflux2. 0°C to RT | 8-Methylisoquinoline | Variable |

Note: Yields for the Pomeranz-Fritsch reaction can be variable and are highly dependent on the specific substrate and reaction conditions.

Step 2: Oxidation of 8-Methylisoquinoline to this compound

The methyl group at the 8-position can be selectively oxidized to a carbaldehyde using selenium dioxide (SeO₂). This reaction is analogous to the oxidation of 8-methylquinoline, which has been reported to yield the corresponding aldehyde.[1]

Experimental Protocol: Selenium Dioxide Oxidation

-

In a round-bottom flask, dissolve 8-methylisoquinoline (1.0 eq) in a suitable solvent such as dioxane.

-

Add selenium dioxide (1.1 - 1.5 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and filter to remove the precipitated selenium.

-

Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Starting Material | Reagent | Conditions | Product | Yield |

| 8-Methylisoquinoline | Selenium Dioxide (SeO₂) | Dioxane, Reflux | This compound | ~49% (estimated based on 8-methylquinoline)[1] |

Route 2: Direct Formylation of Isoquinoline via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds. Electrophilic substitution on the unsubstituted isoquinoline ring typically occurs at the C5 and C8 positions. Therefore, this reaction is expected to yield a mixture of isoquinoline-5-carbaldehyde and this compound.

Experimental Protocol: Vilsmeier-Haack Formylation of Isoquinoline

-

Preparation of the Vilsmeier Reagent:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF) (3-5 eq).

-

Cool the flask to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, stir the mixture at 0°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

-

-

Formylation Reaction:

-

Dissolve isoquinoline (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent.

-

Heat the reaction mixture, typically between 60°C and 90°C, for several hours. Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring.

-

Neutralize the mixture with a saturated sodium bicarbonate solution until the evolution of CO₂ ceases.

-

Extract the product with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Separate the isomeric products (isoquinoline-5-carbaldehyde and this compound) by column chromatography on silica gel.

-

| Starting Material | Reagents | Conditions | Products | Yield |

| Isoquinoline | POCl₃, DMF | 60-90°C | This compound and Isoquinoline-5-carbaldehyde | Ratio and total yield are substrate and condition dependent. |

Route 3: Synthesis from 8-Bromoisoquinoline

This multi-step pathway involves the initial synthesis of an 8-substituted isoquinoline, specifically 8-bromoisoquinoline, which then serves as a precursor to the desired carbaldehyde. A robust method for the synthesis of the analogous 8-bromoquinoline is the Skraup reaction, which can be adapted for this purpose.

Step 1: Synthesis of 8-Bromoisoquinoline

While the direct Skraup synthesis of 8-bromoisoquinoline from 2-bromoaniline can be challenging, a reliable, high-yielding synthesis of 8-bromoquinoline has been reported using 2-bromoaniline, glycerol, and methanesulfonic acid as a solvent and catalyst, with sodium meta-nitrobenzenesulfonate as the oxidizing agent.[2][3] This provides a strong basis for developing a similar protocol for 8-bromoisoquinoline. An alternative, though more lengthy, route involves a multi-step sequence starting from isoquinoline.[4][5]

Experimental Protocol: Skraup-type Synthesis of 8-Bromoisoquinoline (adapted from 8-bromoquinoline synthesis) [2]

-

Equip a three-necked round-bottom flask with a mechanical stirrer, internal thermometer, and a dropping funnel.

-

Charge the flask with methanesulfonic acid and heat to 125°C.

-

Add 2-bromoaniline portion-wise, followed by an oxidizing agent (e.g., sodium meta-nitrobenzenesulfonate) and a catalytic amount of FeSO₄·7H₂O.

-

Add glycerol dropwise over a period of time, maintaining the temperature.

-

After the addition is complete, maintain the reaction at 125°C for several hours.

-

Cool the reaction mixture and dilute with water.

-

Basify the solution with aqueous NaOH to pH ~14.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate to yield the crude product.

-

Purify by distillation or column chromatography.

| Starting Material | Reagents | Conditions | Product | Yield |

| 2-Bromoaniline | Glycerol, Sodium meta-nitrobenzenesulfonate, FeSO₄·7H₂O, Methanesulfonic acid | 125°C | 8-Bromoisoquinoline | High (by analogy to 8-bromoquinoline synthesis, 86%)[2] |

Step 2: Conversion of 8-Bromoisoquinoline to this compound

The bromo-substituent at the 8-position can be converted to a carbaldehyde group via a two-step sequence involving the formation of a nitrile followed by its reduction.

2a. Cyanation of 8-Bromoisoquinoline

The bromo group can be displaced by a cyanide group using copper(I) cyanide in a Rosenmund-von Braun reaction.

2b. Reduction of Isoquinoline-8-carbonitrile to the Aldehyde

The resulting nitrile can be selectively reduced to the aldehyde using a reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperature.

Experimental Protocol: Cyanation and Reduction

-

Synthesis of Isoquinoline-8-carbonitrile:

-

In a round-bottom flask, combine 8-bromoisoquinoline (1.0 eq) and copper(I) cyanide (1.2 eq) in a high-boiling polar solvent such as DMF or NMP.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

-

Purify the crude nitrile by column chromatography.

-

-

Reduction to this compound:

-

Dissolve isoquinoline-8-carbonitrile (1.0 eq) in an anhydrous non-polar solvent like toluene under a nitrogen atmosphere.

-

Cool the solution to -78°C (dry ice/acetone bath).

-

Add a solution of DIBAL-H (1.2 eq) in toluene dropwise, maintaining the low temperature.

-

Stir the reaction at -78°C for a few hours.

-

Quench the reaction by the slow addition of methanol, followed by water or a saturated aqueous solution of Rochelle's salt.

-

Allow the mixture to warm to room temperature and stir until two clear layers form.

-

Separate the layers and extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude aldehyde by column chromatography.

-

| Starting Material | Reagents | Conditions | Product | Yield |

| 8-Bromoisoquinoline | 1. CuCN2. DIBAL-H | 1. DMF, Reflux2. Toluene, -78°C | This compound | Good (multi-step) |

Conclusion

This technical guide has detailed three distinct and viable synthetic pathways for the preparation of this compound. The choice of the optimal route will depend on the availability of starting materials, the desired scale of the synthesis, and the specific capabilities of the laboratory. The oxidation of 8-methylisoquinoline offers a potentially direct two-step sequence, provided the starting material is accessible. The Vilsmeier-Haack formylation of isoquinoline is a straightforward one-step process but requires careful chromatographic separation of isomers. The multi-step synthesis from 8-bromoisoquinoline, while longer, may offer higher overall yields and better control of regiochemistry, particularly if an efficient synthesis of the bromo-precursor is employed. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers engaged in the synthesis of novel isoquinoline-based compounds for drug discovery and development.

References

The Isoquinoline Core: A Technical Guide to its Discovery, History, and Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold, a heterocyclic aromatic organic compound consisting of a benzene ring fused to a pyridine ring, represents a cornerstone in the field of medicinal chemistry and natural product science. First isolated from coal tar in 1885, this privileged structure forms the backbone of over 2,500 known alkaloids, many of which possess profound pharmacological activities. This technical guide provides an in-depth exploration of the discovery and history of isoquinoline alkaloids, detailing the key scientific milestones, experimental methodologies, and the biosynthetic and signaling pathways that underscore their importance in drug development.

The Discovery and Isolation of the Isoquinoline Nucleus

The story of isoquinoline begins in the late 19th century, a period marked by fervent investigation into the chemical constituents of coal tar. In 1885, Dutch chemists S. Hoogewerf and W.A. van Dorp successfully isolated a basic, nitrogen-containing compound from this complex mixture. They named it "isoquinoline" to denote its isomeric relationship with quinoline, another coal tar derivative discovered decades earlier. Their method, a landmark in natural product chemistry, relied on the fractional crystallization of the acid sulfate salt of the basic fraction of coal tar. A significant improvement in the isolation process was later developed in 1914 by Weissgerber, who exploited the greater basicity of isoquinoline compared to quinoline for a more efficient selective extraction.

Physicochemical Properties of Isoquinoline

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₇N | |

| Molar Mass | 129.16 g/mol | |

| Appearance | Colorless hygroscopic liquid/platelets | |

| Melting Point | 26-28 °C | |

| Boiling Point | 242 °C | |

| pKa | 5.14 |

Spectral Data of Isoquinoline

¹H NMR (CDCl₃): δ 9.24 (s, 1H), 8.53 (d, 1H), 8.08 (d, 1H), 7.82 (d, 1H), 7.68 (t, 1H), 7.59 (t, 1H), 7.51 (d, 1H).

¹³C NMR (CDCl₃): δ 152.8, 143.5, 136.1, 130.4, 128.9, 127.6, 127.4, 126.6, 120.7.

Seminal Isoquinoline Alkaloids: A Historical Perspective

The discovery of isoquinoline itself paved the way for the characterization of a vast family of naturally occurring derivatives. Among these, morphine, papaverine, and berberine stand out for their historical significance and enduring impact on medicine.

Morphine: The Archetypal Opioid Analgesic

The history of morphine predates the isolation of the isoquinoline nucleus. In 1804, the German pharmacist Friedrich Sertürner isolated a crystalline substance from opium, the dried latex of the poppy plant (Papaver somniferum), which he named "morphium" after Morpheus, the Greek god of dreams. This marked the first-ever isolation of an alkaloid from a plant source. Sertürner's work demonstrated that this single compound was responsible for the analgesic and soporific effects of opium. The full structural elucidation of morphine, a complex pentacyclic benzylisoquinoline alkaloid, was a monumental task that was not completed until 1925 by Sir Robert Robinson.

Papaverine: A Vasodilator from the Opium Poppy

Discovered in 1848 by Georg Merck, papaverine is another prominent alkaloid found in opium. Unlike morphine, it is not a narcotic and acts as a smooth muscle relaxant and vasodilator. Its structure is that of a simpler benzylisoquinoline.

Berberine: A Golden-Yellow Antimicrobial Agent

Berberine is a bright yellow protoberberine alkaloid with a long history of use in traditional Chinese and Ayurvedic medicine. It is found in the roots, rhizomes, and stem bark of various plants, including Berberis species (barberry) and Coptis chinensis (goldthread). While its traditional use is extensive, its isolation and formal chemical characterization occurred much later.

Physicochemical and Spectral Data of Key Isoquinoline Alkaloids

| Alkaloid | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | ¹H NMR Highlights (Solvent) | ¹³C NMR Highlights (Solvent) | Reference(s) |

| Morphine | C₁₇H₁₉NO₃ | 285.34 | 254-256 | δ 6.6-6.7 (aromatic), 5.3-5.7 (olefinic) (D₂O) | δ 147.6, 145.9, 130.6, 128.9 (aromatic) (D₂O) | |

| Papaverine | C₂₀H₂₁NO₄ | 339.39 | 147-148 | δ 8.4 (d, 1H), 7.5 (d, 1H), 6.8-7.0 (aromatic), 3.8-4.0 (OCH₃) (CDCl₃) | δ 150.0, 148.5, 147.2, 123.0, 120.6 (aromatic) (CDCl₃) | |

| Berberine | C₂₀H₁₈NO₄⁺ | 336.37 | 145 (chloride) | δ 9.8 (s, 1H), 8.7 (s, 1H), 7.6-8.2 (aromatic), 6.1 (s, 2H, OCH₂O) (Methanol-d₄) | δ 150.5, 148.2, 144.1, 137.9, 133.5, 126.9, 121.5, 120.4, 108.4, 105.5 (aromatic) (Methanol-d₄) |

Experimental Protocols: From Isolation to Synthesis

The study of isoquinoline alkaloids has been propelled by the development of robust experimental methodologies for their isolation from natural sources and their chemical synthesis.

Historical Isolation of Isoquinoline from Coal Tar (Hoogewerf and van Dorp, 1885 - A Representative Protocol)

-

Fractional Distillation of Coal Tar: The basic fraction of coal tar is obtained by distillation.

-

Acid Extraction: The basic fraction is treated with sulfuric acid to form the corresponding sulfates.

-

Fractional Crystallization: The mixture of sulfates is subjected to fractional crystallization. Due to differences in solubility, the sulfate salt of isoquinoline can be separated from other components, notably quinoline sulfate.

-

Liberation of the Free Base: The purified isoquinoline sulfate is treated with a strong base (e.g., sodium hydroxide) to liberate the free isoquinoline base.

-

Purification: The isoquinoline is then purified by distillation.

Early Extraction of Morphine from Opium (A Representative 19th-Century Protocol)

-

Aqueous Extraction: Raw opium is treated with boiling water to dissolve the alkaloids.

-

Precipitation of Meconic Acid and Other Impurities: Slaked lime (calcium hydroxide) is added to the aqueous extract. This precipitates meconic acid (a major component of opium) as calcium meconate and also precipitates other alkaloids that are insoluble in the alkaline solution. Morphine, being phenolic, forms a soluble calcium morphinate salt.

-

Filtration: The solution is filtered to remove the precipitated impurities.

-

Precipitation of Morphine: The filtrate, containing the soluble calcium morphinate, is then treated with ammonium chloride or by bubbling carbon dioxide through it. This lowers the pH, causing the free base of morphine to precipitate out of the solution.

-

Purification: The crude morphine precipitate is collected by filtration and can be further purified by recrystallization. A later modification involved the use of tartaric acid to precipitate morphine as morphine acid tartrate, which could be easily crystallized and purified.

The Bischler-Napieralski Reaction: Synthesis of Dihydroisoquinolines

First reported in 1893, the Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis. It involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline, which can then be oxidized to the corresponding isoquinoline.

Detailed Protocol:

-

Reactant Preparation: A solution of the β-arylethylamide (1.0 equivalent) is prepared in an anhydrous solvent (e.g., acetonitrile or toluene).

-

Addition of Dehydrating Agent: A dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) (typically 1.1 to 3.0 equivalents) is added to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux (typically 80-110 °C) for a period ranging from 30 minutes to several hours, depending on the substrate and reagents.

-

Workup: After cooling, the reaction mixture is carefully poured onto ice and then basified with a strong base (e.g., ammonium hydroxide or sodium hydroxide) to precipitate the 3,4-dihydroisoquinoline.

-

Extraction and Purification: The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), and the combined organic layers are dried and concentrated. The crude product is then purified by column chromatography or recrystallization.

The Pictet-Spengler Reaction: Synthesis of Tetrahydroisoquinolines

Discovered in 1911, the Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline. This reaction is of immense biological importance as it is the basis for the biosynthesis of numerous isoquinoline alkaloids.

Detailed Protocol:

-

Reactant Mixture: The β-arylethylamine (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents) are dissolved in a suitable solvent (e.g., toluene, dichloromethane, or ethanol).

-

Acid Catalysis: A protic acid (e.g., hydrochloric acid, sulfuric acid, or trifluoroacetic acid) or a Lewis acid is added to the reaction mixture.

-

Reaction Conditions: The reaction is typically stirred at room temperature or heated to reflux, with reaction times varying from a few hours to overnight.

-

Workup: Upon completion, the reaction is quenched with a base (e.g., saturated sodium bicarbonate solution).

-

Extraction and Purification: The aqueous layer is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure. The resulting crude product is purified by column chromatography.

Biosynthesis and Signaling Pathways

The remarkable diversity of isoquinoline alkaloids is a testament to the intricate biosynthetic machinery within plants. Furthermore, their potent pharmacological effects are a result of their interaction with specific signaling pathways in biological systems.

Biosynthesis of Benzylisoquinoline Alkaloids

The biosynthesis of benzylisoquinoline alkaloids originates from the amino acid L-tyrosine. A key step is the Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde, catalyzed by norcoclaurine synthase, to form (S)-norcoclaurine. This central intermediate is then elaborated through a series of enzymatic reactions, including hydroxylations, methylations, and intramolecular cyclizations, to generate the vast array of isoquinoline alkaloid structures, including morphine, papaverine, and berberine.

Signaling Pathway of Morphine: Opioid Receptor Activation

Morphine exerts its profound analgesic effects by acting as an agonist at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Binding of morphine to the MOR triggers a cascade of intracellular events that ultimately lead to a reduction in neuronal excitability and neurotransmitter release, thereby dampening the transmission of pain signals.

Signaling Pathway of Berberine: AMPK Activation

Berberine's diverse pharmacological effects, including its anti-diabetic and anti-cancer properties, are largely attributed to its ability to activate AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. Activation of AMPK by berberine triggers a variety of downstream effects that are beneficial for metabolic health.

Conclusion

From their initial discovery in the complex matrix of coal tar and the tissues of medicinal plants to their intricate synthesis in the laboratory and their profound interactions with cellular signaling pathways, isoquinoline alkaloids have had an immense impact on science and medicine. The historical journey of discovery, from the pioneering isolation of morphine to the elucidation of complex biosynthetic routes, continues to inspire modern drug development. A thorough understanding of the history, chemistry, and biology of this remarkable class of compounds is indispensable for researchers and scientists seeking to unlock their full therapeutic potential.

Isoquinoline-8-carbaldehyde: A Technical Overview of Physicochemical Properties and Spectroscopic Characterization

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties and expected spectral characteristics of isoquinoline-8-carbaldehyde. While this specific isomer is a valuable building block in medicinal chemistry and organic synthesis, it is noteworthy that detailed experimental data, including specific spectral charts and a precise melting point, are not widely available in published literature. This document consolidates available information from computational predictions and analogous compounds to serve as a foundational resource.

Physicochemical Properties

This compound is an aromatic aldehyde featuring an isoquinoline core. The parent isoquinoline is a colorless to pale yellow hygroscopic liquid or solid with a characteristic pungent odor, sparingly soluble in water but soluble in many organic solvents. The introduction of a carbaldehyde group at the 8-position is expected to influence its physical properties. Commercial suppliers describe this compound as an off-white to yellow solid and recommend storage at 0-8 °C.

Quantitative physicochemical data for this compound is primarily based on computational predictions. A summary of these properties is presented in Table 1. For comparative context, the experimental melting point of the isomeric quinoline-8-carboxaldehyde is 93 °C.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₇NO | |

| Molecular Weight | 157.17 g/mol | |

| Appearance | Off-white crystals or yellow solid | |

| Storage Temperature | 0-8 °C | |

| XLogP3 (Predicted) | 1.6 | |

| Monoisotopic Mass | 157.052763847 Da |

Spectral Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton and the six aromatic protons on the isoquinoline ring system. The aldehydic proton should appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The aromatic protons will exhibit complex splitting patterns (doublets, triplets, and multiplets) in the range of δ 7.0-9.0 ppm, characteristic of a substituted isoquinoline ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde group in the significantly downfield region, likely above δ 190 ppm. The nine aromatic carbons of the isoquinoline core will resonate in the approximate range of δ 120-155 ppm. The specific chemical shifts will be influenced by the position of the aldehyde substituent.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the aromatic aldehyde will be prominent in the region of 1680-1715 cm⁻¹. Additional key bands will include C-H stretching vibrations from the aromatic ring (around 3000-3100 cm⁻¹) and the aldehyde (around 2700-2900 cm⁻¹, often appearing as two weak bands), as well as C=C and C=N stretching vibrations of the isoquinoline ring in the 1450-1650 cm⁻¹ region.

Mass Spectrometry (MS)

In a mass spectrum, this compound is expected to show a molecular ion peak ([M]⁺) at m/z 157. The fragmentation pattern would likely involve the loss of the formyl group (-CHO, 29 Da) or carbon monoxide (CO, 28 Da), leading to significant fragment ions.

Table 2: Predicted and Expected Spectral Data for this compound

| Spectrum | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Aldehydic Proton (s) | δ 9.5 - 10.5 ppm |

| Aromatic Protons (m) | δ 7.0 - 9.0 ppm | |

| ¹³C NMR | Carbonyl Carbon | > δ 190 ppm |

| Aromatic Carbons | δ 120 - 155 ppm | |

| IR | C=O Stretch (Aldehyde) | 1680 - 1715 cm⁻¹ |

| C-H Stretch (Aromatic) | 3000 - 3100 cm⁻¹ | |

| C-H Stretch (Aldehyde) | 2700 - 2900 cm⁻¹ | |

| C=C / C=N Stretch (Aromatic) | 1450 - 1650 cm⁻¹ | |

| Mass Spec. | Molecular Ion Peak [M]⁺ | m/z 157 |

Experimental Protocols

Detailed experimental protocols for the specific synthesis of this compound and the acquisition of its spectral data are not well-documented in readily accessible literature. However, general methodologies for the synthesis of isoquinolines and for spectroscopic analysis can be adapted.

General Synthetic Approaches for the Isoquinoline Scaffold

Several named reactions are employed for the synthesis of the isoquinoline core structure, which could potentially be adapted for the synthesis of this compound. These include:

-

Pomeranz–Fritsch Reaction: This involves the acid-catalyzed cyclization of a benzaldehyde with an aminoacetoaldehyde diethyl acetal.

-

Bischler–Napieralski Reaction: This method involves the cyclization of a β-phenylethylamine derivative.

A plausible synthetic route to this compound could involve the creation of a substituted isoquinoline followed by the introduction or modification of a functional group at the 8-position to yield the aldehyde.

General Protocol for NMR Spectroscopy

A general procedure for acquiring NMR spectra involves dissolving a small quantity of the analyte in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a reference standard such as tetramethylsilane (TMS). The solution is then transferred to an NMR tube for analysis. For ¹³C NMR, a greater number of scans may be necessary to achieve a satisfactory signal-to-noise ratio.

General Protocol for IR Spectroscopy

For solid samples, a common method for IR analysis is the preparation of a potassium bromide (KBr) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disc. A background spectrum of a pure KBr pellet is typically recorded first for subtraction from the sample spectrum. The spectrum is then recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

General Protocol for Mass Spectrometry

For mass spectrometry, the sample is typically dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for such compounds, which would be expected to produce a protonated molecular ion [M+H]⁺ at m/z 158.

Biological Significance and Applications

While specific biological signaling pathways involving this compound have not been detailed in the literature, the isoquinoline scaffold is a well-established privileged structure in medicinal chemistry. Isoquinoline derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This compound serves as a key intermediate in the synthesis of more complex, biologically active molecules. Its applications include the development of novel pharmaceuticals, fluorescent probes for biological imaging, and functional materials.

Workflow and Logical Relationships

The characterization and utilization of this compound in a research and development context typically follow a logical workflow. This begins with its synthesis or acquisition, followed by thorough purification and characterization to confirm its identity and purity. The characterized compound can then be used in further synthetic steps or biological screening assays.

Caption: General experimental workflow for the synthesis, characterization, and application of this compound.

This diagram illustrates the logical progression from the synthesis and purification of this compound to its detailed characterization using various spectroscopic techniques. The confirmed pure compound can then be utilized in further synthetic applications or for the evaluation of its biological properties.

The Isoquinoline Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold, a heterocyclic aromatic organic compound consisting of a benzene ring fused to a pyridine ring, represents a cornerstone in the architecture of biologically active molecules. Found extensively in nature, particularly in the form of alkaloids, and readily accessible through synthetic chemistry, this privileged structure has given rise to a vast array of compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the biological significance of the isoquinoline scaffold, detailing its diverse pharmacological activities, underlying mechanisms of action, and the experimental methodologies used for its evaluation.

Diverse Pharmacological Activities of Isoquinoline-Containing Compounds

The versatility of the isoquinoline scaffold is demonstrated by the broad spectrum of pharmacological activities exhibited by its derivatives. These compounds have been extensively investigated and developed for numerous therapeutic applications, ranging from anticancer and antimicrobial to neuroprotective and cardiovascular effects.

Anticancer Activity

A significant area of research has focused on the potent anticancer properties of isoquinoline alkaloids and their synthetic analogs. These compounds exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and survival. Prominent examples include berberine, noscapine, sanguinarine, and synthetic indenoisoquinoline derivatives.

Enzyme Inhibition

The isoquinoline nucleus serves as a foundational structure for a multitude of potent enzyme inhibitors. This inhibitory activity is central to the therapeutic effects of many isoquinoline-based drugs. Key enzyme targets include:

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Inhibition of these enzymes is a primary strategy for the treatment of Alzheimer's disease. Several isoquinoline alkaloids have demonstrated significant inhibitory activity against both AChE and BuChE.

-

Phosphodiesterases (PDEs): Papaverine, a well-known isoquinoline alkaloid, is a non-selective inhibitor of phosphodiesterases, leading to smooth muscle relaxation and vasodilation. More selective PDE10A inhibitors based on the isoquinoline scaffold are also under investigation.

-

Topoisomerases: These enzymes are critical for DNA replication and are important targets for cancer chemotherapy. Indenoisoquinoline derivatives have been developed as potent topoisomerase I inhibitors. Some 3-arylisoquinoline derivatives have even shown dual inhibitory activity against both topoisomerase I and II.

-

Other Kinases: The isoquinoline scaffold has been utilized to develop inhibitors of various protein kinases involved in cell signaling pathways, such as Haspin, CLK1, and DYRK1A.

Antimicrobial and Antiviral Activity

Numerous natural and synthetic isoquinoline derivatives have demonstrated significant activity against a wide range of pathogens, including bacteria, fungi, and viruses. Berberine, for instance, is well-known for its broad-spectrum antimicrobial properties.

Neuropharmacological Effects

The isoquinoline scaffold is present in many neuroactive compounds. Beyond enzyme inhibition relevant to neurodegenerative diseases, certain isoquinoline derivatives have shown neuroprotective effects by mitigating oxidative stress and inflammation in the brain.

Quantitative Data on Biological Activity

The following tables summarize the inhibitory concentrations (IC50) of representative isoquinoline derivatives against various cancer cell lines and enzymes, providing a quantitative measure of their potency.

Table 1: Anticancer Activity of Isoquinoline Derivatives (IC50 Values)

| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| Sanguinarine | A375 | Melanoma | 0.11 - 0.54 (µg/mL) | |

| Chelerythrine | A375 | Melanoma | 0.14 - 0.46 (µg/mL) | |

| Berberine | U87 | Human Glioblastoma | 21.76 | |

| Berberine | U251 | Human Glioblastoma | 9.79 | |

| Berberine | U118 | Human Glioblastoma | 35.54 | |

| Noscapine | MDA-MB-231 | Triple-Negative Breast Cancer | 36.16 ± 3.76 | |

| Noscapine | MDA-MB-468 | Triple-Negative Breast Cancer | 42.7 ± 4.3 | |

| Noscapine | H460 | Non-small cell lung cancer | > 50 | |

| Noscapine | A549 | Non-small cell lung cancer | > 50 | |

| WN198 (Indenoisoquinoline-Copper Complex) | MDA-MB-231 | Triple-Negative Breast Cancer | 0.37 ± 0.04 | |

| Compound 7 (3-arylisoquinoline) | HuH7 | Liver Cancer | 1.93 | |

| Compound 7 (3-arylisoquinoline) | LM9 | Liver Cancer | 2.10 |

Table 2: Enzyme Inhibitory Activity of Isoquinoline Derivatives (IC50/Ki Values)

| Compound | Enzyme | IC50/Ki | Reference |

| Berberine | Acetylcholinesterase | 1.06 µM | |

| Chelerythrine | Acetylcholinesterase | 0.72 µM | |

| Sanguinarine | Acetylcholinesterase | 5.57 µM | |

| Protopine | Acetylcholinesterase | 69.81 µM | |

| Compound 4d (Benzothiazole-isoquinoline) | Butyrylcholinesterase | Inhibition rate of 77.76% | |

| Compound 4g (Benzothiazole-isoquinoline) | Monoamine Oxidase | 14.80 ± 5.45 µM | |

| Papaverine | Phosphodiesterase 10A (PDE10A) | 17 nM | |

| Papaverine | Phosphodiesterase 3A (PDE3A) | 284 nM | |

| Pyrazolo[3,4-g]isoquinoline 1b | Haspin Kinase | 57 nM | |

| Pyrazolo[3,4-g]isoquinoline 1c | Haspin Kinase | 66 nM |

Key Signaling Pathways and Mechanisms of Action

The biological effects of isoquinoline derivatives are often mediated by their interaction with and modulation of critical intracellular signaling pathways. The following diagrams, rendered in DOT language, illustrate some of the key mechanisms.

Berberine's Multi-Targeting Anticancer Mechanism

Berberine is known to influence several interconnected signaling pathways that are often dysregulated in cancer, including the PI3K/Akt/mTOR, MAPK, and NF-κB pathways. Its action leads to the inhibition of cell proliferation, angiogenesis, and induction of apoptosis.

Caption: Berberine's inhibition of PI3K/Akt/mTOR, MAPK, and NF-κB pathways.

Sanguinarine-Induced Apoptosis

Sanguinarine is a potent inducer of apoptosis, primarily through the generation of reactive oxygen species (ROS) and the subsequent activation of the mitochondrial (intrinsic) and death receptor (extrinsic) pathways.

Caption: Sanguinarine-induced apoptosis via intrinsic and extrinsic pathways.

Noscapine's Effect on Microtubule Dynamics

Noscapine, a non-toxic opium alkaloid, exerts its anticancer effects by binding to tubulin and altering microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.

Caption: Mechanism of noscapine-induced mitotic arrest and apoptosis.

Papaverine's Mechanism of Smooth Muscle Relaxation

Papaverine acts as a vasodilator and smooth muscle relaxant primarily by inhibiting phosphodiesterases (PDEs), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).

Caption: Papaverine's mechanism of action in smooth muscle relaxation.

Experimental Protocols for Biological Evaluation

The following are detailed methodologies for key experiments cited in the evaluation of isoquinoline derivatives.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or Solubilization Buffer

-

96-well microtiter plates

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the isoquinoline compound in culture medium. After the 24-hour incubation, remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay

This assay, based on the Ellman method, measures the activity of AChE by detecting the product of the enzymatic reaction.

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

96-well microtiter plate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

Assay Reaction: In each well of a 96-well plate, add in the following order:

-

Phosphate buffer

-

Isoquinoline inhibitor solution at various concentrations

-

DTNB solution

-

-

Enzyme Addition: Add the AChE solution to initiate the reaction. A control reaction without the inhibitor should be included.

-

Substrate Addition: Add the ATCI solution to start the enzymatic reaction.

-

Incubation and Measurement: Incubate the plate at a constant temperature (e.g., 37°C) and measure the increase in absorbance at 412 nm at regular intervals. The yellow color is produced from the reaction of thiocholine (the product of ATCI hydrolysis) with DTNB.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. The percentage of inhibition is determined relative to the control reaction. The IC50 value is calculated from the dose-response curve.

Topoisomerase I Inhibition Assay

This assay determines the ability of a compound to inhibit the DNA relaxation activity of topoisomerase I.

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, and BSA)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

-

Gel documentation system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA, and the isoquinoline compound at various concentrations.

-

Enzyme Addition: Add human Topoisomerase I to the reaction mixture to initiate the enzymatic reaction. Include a positive control (a known Topoisomerase I inhibitor like camptothecin) and a negative control (no inhibitor).

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and a loading dye.

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light using a gel documentation system.

-

Data Analysis: Inhibition of topoisomerase I activity is indicated by a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the negative control. The concentration of the compound that inhibits 50% of the enzyme's activity can be estimated.

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

-

Cells grown on coverslips or in a 96-well plate

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

TUNEL reaction mixture (containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs, e.g., Br-dUTP or fluorescently-labeled dUTP)

-

Antibody against the label (if using an indirect method)

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Sample Preparation: Treat cells with the isoquinoline compound to induce apoptosis. Include positive (e.g., DNase I treated) and negative controls.

-

Fixation and Permeabilization: Fix the cells with the fixation solution, followed by permeabilization to allow the entry of the labeling reagents into the nucleus.

-

TUNEL Labeling: Incubate the cells with the TUNEL reaction mixture, which allows the TdT enzyme to add the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.

-

Detection: If using an indirect method, incubate with a fluorescently-labeled antibody that recognizes the incorporated labeled dUTPs.

-

Counterstaining: Stain the cell nuclei with a counterstain like DAPI.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will show a fluorescent signal in their nuclei. The percentage of apoptotic cells can be quantified.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses the fluorescent dye propidium iodide (PI) to stain DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

-

Treated and untreated cell suspensions

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in the PI staining solution. The RNase A in the solution will degrade RNA to ensure that only DNA is stained. Incubate in the dark at room temperature for at least 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell.

-

Data Analysis: The data is typically displayed as a histogram of DNA content. The G0/G1, S, and G2/M phases of the cell cycle can be distinguished based on their DNA content (2n, between 2n and 4n, and 4n, respectively). The percentage of cells in each phase can be calculated to determine the effect of the isoquinoline compound on cell cycle progression.

Conclusion

The isoquinoline scaffold is undeniably a "privileged" structure in medicinal chemistry, offering a versatile platform for the design and discovery of novel therapeutic agents. Its widespread occurrence in nature and the development of efficient synthetic methodologies have provided a rich source of diverse compounds with a broad range of biological activities. The ability of isoquinoline derivatives to interact with multiple biological targets, including enzymes and key components of signaling pathways, underscores their potential in addressing complex diseases such as cancer and neurodegenerative disorders. The continued exploration of the vast chemical space surrounding the isoquinoline nucleus, coupled with a deeper understanding of its mechanisms of action, promises to yield new and improved therapies for a multitude of human ailments. This guide serves as a foundational resource for researchers dedicated to harnessing the therapeutic potential of this remarkable scaffold.

An In-Depth Technical Guide to Isoquinoline-8-carbaldehyde and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinoline-8-carbaldehyde, a heterocyclic aromatic aldehyde, represents a core structural motif with significant potential in medicinal chemistry and drug discovery. While simple natural derivatives remain elusive, the isoquinoline scaffold is prevalent in a vast array of biologically active natural products. This technical guide provides a comprehensive overview of this compound, including its synthesis, chemical properties, and a review of the known biological activities of the broader isoquinoline class of compounds, which suggest potential therapeutic applications for its derivatives. Detailed experimental protocols for a plausible synthetic route and general methodologies for biological evaluation are presented to facilitate further research and development in this area.

Introduction

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous alkaloids with a wide spectrum of pharmacological activities. These activities include antimicrobial, antiviral, anticancer, and anti-inflammatory effects. The introduction of a reactive carbaldehyde group at the 8-position of the isoquinoline ring system, as seen in this compound, offers a versatile handle for synthetic modification and the exploration of novel chemical space for drug development.

This guide focuses on the synthesis, and potential biological significance of this compound and its derivatives. Although naturally occurring examples of this compound itself or its simple derivatives have not been prominently reported in the literature, the vast diversity of substituted isoquinoline alkaloids found in nature, particularly from plant families such as Papaveraceae, Berberidaceae, and Ranunculaceae, underscores the importance of this heterocyclic system in natural product chemistry.

This document aims to serve as a technical resource for researchers by providing detailed synthetic protocols, summarizing potential biological activities based on related compounds, and offering a framework for future investigation into this promising class of molecules.

Chemical Properties of this compound

This compound is a solid at room temperature with the chemical formula C₁₀H₇NO. Its structure consists of a fused benzene and pyridine ring, with a formyl group attached to the C8 position of the benzene ring.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇NO | |

| Molecular Weight | 157.17 g/mol | |

| IUPAC Name | This compound | |

| SMILES | C1=CC2=C(C=NC=C2)C(=C1)C=O | |

| InChI | InChI=1S/C10H7NO/c12-7-9-3-1-2-8-4-5-11-6-10(8)9/h1-7H | |

| InChIKey | KPYBESJNSLIHRF-UHFFFAOYSA-N |

Table 1: Chemical and Physical Properties of this compound.

Synthesis of this compound

While a direct, one-pot synthesis of this compound is not extensively documented, a plausible and effective multi-step synthetic route can be devised based on established organometallic and functional group transformation reactions. A feasible approach involves the synthesis of 8-bromoisoquinoline followed by a halogen-metal exchange and formylation.

Synthetic Workflow

The proposed synthetic pathway is illustrated below. It begins with the bromination of isoquinoline to yield 8-bromoisoquinoline, followed by a lithium-halogen exchange and subsequent reaction with a formylating agent like N,N-dimethylformamide (DMF) to introduce the aldehyde functionality.

Theoretical Reactivity of Isoquinoline-8-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical reactivity of isoquinoline-8-carbaldehyde, a heterocyclic compound with significant potential in medicinal chemistry and materials science. By leveraging established principles of isoquinoline chemistry and computational methodologies, this document offers a predictive framework for understanding its chemical behavior, guiding synthetic strategies, and facilitating the design of novel derivatives.

Core Reactivity of the Isoquinoline Scaffold

The reactivity of this compound is fundamentally governed by the electronic properties of the parent isoquinoline ring system. Isoquinoline is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which significantly influences the electron density distribution across the molecule and, consequently, its reactivity.[1][2]

Generally, the isoquinoline nucleus exhibits the following reactivity patterns:

-

Electrophilic Aromatic Substitution (EAS): The pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Therefore, electrophilic substitution preferentially occurs on the benzene ring, primarily at positions 5 and 8.[2]

-

Nucleophilic Aromatic Substitution (SNAr): Conversely, the pyridine ring is activated towards nucleophilic attack, with the primary site of reaction being the C1 position.[2]

-

Basicity: The lone pair of electrons on the nitrogen atom imparts basic properties to isoquinoline, allowing it to be protonated by strong acids.[3]

Influence of the 8-Carbaldehyde Substituent

The presence of a carbaldehyde (-CHO) group at the 8-position of the isoquinoline ring introduces further electronic perturbations that modulate its reactivity. The aldehyde group is a meta-directing deactivator in electrophilic aromatic substitution on a benzene ring. In the context of this compound, its effects are twofold:

-

On the Benzene Ring: The electron-withdrawing nature of the carbaldehyde group deactivates the benzene ring towards electrophilic attack. This effect, combined with the inherent deactivation by the pyridine nitrogen, makes electrophilic substitution on the benzenoid ring challenging.

-

On the Aldehyde Group: The carbonyl carbon of the carbaldehyde is electrophilic and thus susceptible to nucleophilic attack. This provides a key site for derivatization and molecular elaboration.

Predicted Reactivity of this compound

Based on the combined electronic effects of the isoquinoline core and the 8-carbaldehyde group, the following reactivity profile can be predicted:

-

Electrophilic Attack: Electrophilic substitution, if forced, is most likely to occur at the C5 position, as the C8 position is occupied and the deactivating effect of the aldehyde group would be least felt at C5.

-

Nucleophilic Attack: The primary site for nucleophilic attack on the ring system remains the C1 position of the pyridine ring. Additionally, the carbonyl carbon of the 8-carbaldehyde group is a prominent electrophilic center for nucleophilic addition reactions.

The logical relationship for predicting the primary sites of attack is visualized below.

Theoretical Data Summary

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 to -7.5 eV | Indicates susceptibility to electrophilic attack (lower energy suggests lower reactivity). |

| LUMO Energy | -1.5 to -2.5 eV | Indicates susceptibility to nucleophilic attack (lower energy suggests higher reactivity). |